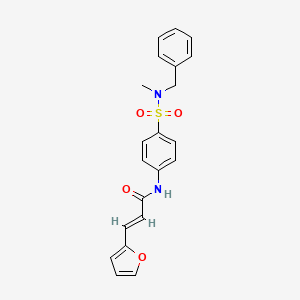

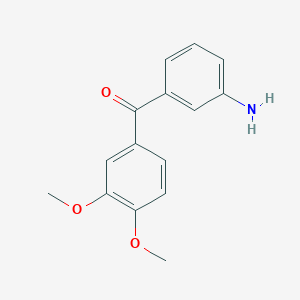

![molecular formula C17H15ClN4O2S B2915276 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide CAS No. 896324-52-0](/img/structure/B2915276.png)

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide” is a derivative of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold . It is available for purchase from various chemical suppliers.

Synthesis Analysis

The synthesis of this compound involves the introduction of substituents into positions 2 and 7 of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold . The method for the preparation of novel pyrimido[1,2-a][1,3,5]triazin-6-one derivatives functionalized in positions 2, 4, and 7 of the ring was developed .Molecular Structure Analysis

The molecular structure of this compound involves a pyrimido[1,2-a][1,3,5]triazin-6-one scaffold with substituents in positions 2 and 7 . The exact molecular formula and weight are not available from the search results.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the regioselective introduction of various substituents via the triazine ring closure with corresponding aldehydes .Scientific Research Applications

Chemical Synthesis and Reactions

Chemical synthesis techniques often explore the reactivity and transformations of related heterocyclic compounds, demonstrating their potential in creating new chemical entities. For instance, the study on the ring cleavage reaction of 1,3-oxazine-2,4(3H)-dione derivatives with amines outlines a method to obtain various reaction products, including pyrimidines and acetoacetamides, under different conditions (Kinoshita et al., 1989). Another research on the one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones provides a methodology for preparing these compounds efficiently, demonstrating the synthetic versatility of related heterocyclic systems (Cho et al., 2003).

Structural and Spectroscopic Analysis

X-ray powder diffraction and vibrational spectroscopy have been applied to characterize N-derivatives of related compounds, which are potential pesticides. The detailed structural parameters obtained from these studies provide insights into the molecular geometry and electronic structure, critical for understanding their reactivity and interactions (Olszewska et al., 2011). Furthermore, the vibrational spectroscopic signatures of a related antiviral active molecule have been explored using Raman and Fourier transform infrared spectroscopy, along with ab initio calculations, to obtain detailed information on the molecular vibrations and electronic interactions (Jenepha Mary et al., 2022).

Biological Activity

Research into the antimicrobial activity of new heterocyclic compounds incorporating antipyrine moiety demonstrates the potential of these compounds in medical applications. The synthesis and evaluation of these compounds against various microbial strains can lead to the development of new antimicrobial agents, showcasing the relevance of heterocyclic chemistry in drug discovery (Bondock et al., 2008). Another study focuses on the synthesis, characterization, and biological screening of sulfanyl acetamide derivatives for their enzyme inhibition capabilities, further highlighting the potential therapeutic applications of these compounds (Rehman et al., 2013).

properties

IUPAC Name |

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O2S/c1-10-3-5-13(11(2)7-10)19-15(23)9-25-16-20-14-6-4-12(18)8-22(14)17(24)21-16/h3-8H,9H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZVCWGOAYAPBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

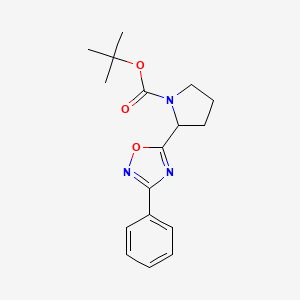

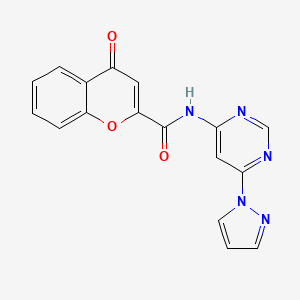

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2915194.png)

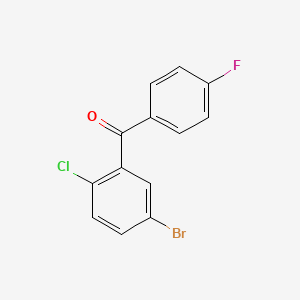

![Methyl 1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylate](/img/structure/B2915196.png)

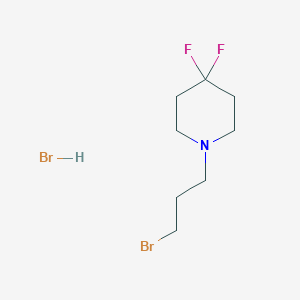

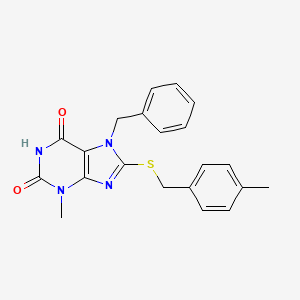

![6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2915200.png)

![(5-Fluoropyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2915201.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine](/img/structure/B2915204.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2915207.png)

![1-(4-Methoxyphenethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2915208.png)